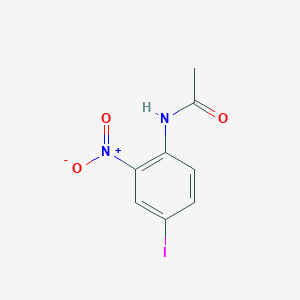

N-(4-Iodo-2-nitrophenyl)acetamide

Descripción

N-(4-Iodo-2-nitrophenyl)acetamide is an acetamide derivative featuring a phenyl ring substituted with an iodine atom at the para position (C4) and a nitro group (-NO₂) at the ortho position (C2). The iodine substituent contributes steric bulk and polarizability, while the nitro group is a strong electron-withdrawing moiety, influencing electronic distribution and intermolecular interactions .

Key physicochemical properties can be inferred from analogs:

Propiedades

Número CAS |

89942-26-7 |

|---|---|

Fórmula molecular |

C8H7IN2O3 |

Peso molecular |

306.06 g/mol |

Nombre IUPAC |

N-(4-iodo-2-nitrophenyl)acetamide |

InChI |

InChI=1S/C8H7IN2O3/c1-5(12)10-7-3-2-6(9)4-8(7)11(13)14/h2-4H,1H3,(H,10,12) |

Clave InChI |

PLRRDWQISKEZPC-UHFFFAOYSA-N |

SMILES canónico |

CC(=O)NC1=C(C=C(C=C1)I)[N+](=O)[O-] |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Iodo-2-nitrophenyl)acetamide typically involves the nitration of 4-iodoaniline followed by acetylation. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid, which introduces the nitro group at the ortho position relative to the amino group. The resulting 4-iodo-2-nitroaniline is then acetylated using acetic anhydride in the presence of a base such as pyridine to yield this compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the hazardous reagents involved in the nitration and acetylation steps.

Análisis De Reacciones Químicas

Types of Reactions

N-(4-Iodo-2-nitrophenyl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The compound can undergo oxidation reactions, although specific conditions and products depend on the nature of the oxidizing agent used.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Reduction: Common reducing agents include palladium on carbon (Pd/C) with hydrogen gas or sodium borohydride.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide can be used.

Major Products

Substitution: Products depend on the nucleophile used; for example, using sodium azide would yield N-(4-Azido-2-nitrophenyl)acetamide.

Reduction: Reduction of the nitro group yields N-(4-Iodo-2-aminophenyl)acetamide.

Oxidation: Oxidation products vary but could include compounds with additional oxygen-containing functional groups.

Aplicaciones Científicas De Investigación

N-(4-Iodo-2-nitrophenyl)acetamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein labeling due to its reactive iodine and nitro groups.

Industry: Used in the production of dyes, pigments, and other specialty chemicals.

Mecanismo De Acción

The mechanism of action of N-(4-Iodo-2-nitrophenyl)acetamide depends on its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate biological pathways and enzyme activities, making the compound useful in biochemical studies.

Comparación Con Compuestos Similares

Substituent Effects on Crystal Packing and Geometry

Substituents significantly influence solid-state geometry. For example:

- N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide (): The nitro group induces torsional twisting (O1–N1–C3–C2 torsion angle: -16.7°), disrupting planarity and fostering intermolecular interactions like C–H∙∙∙O hydrogen bonds.

- N-(3-Nitrophenyl)-2,2,2-trichloroacetamides (): Meta-nitro substitution reduces symmetry, leading to varied crystal systems (monoclinic vs. triclinic) and asymmetric units. Para-substituted analogs like N-(4-Iodo-2-nitrophenyl)acetamide may exhibit similar distortions due to steric clashes between iodine and nitro groups .

Table 1: Substituent Impact on Crystal Parameters

*Hypothetical analog based on ; †Inferred from steric and electronic similarities.

Table 2: Bioactivity Comparison of Selected Acetamides

Physicochemical Properties and Solubility

- N-(4-Iodophenyl)acetamide (): Molecular weight 261.06 g/mol; iodine increases hydrophobicity compared to smaller halogens .

- N-(4-Chloro-2-nitrophenyl)acetamide : Nitro groups reduce solubility in polar solvents due to increased molecular rigidity and hydrogen-bonding capacity .

- N-(2-Methoxy-4-nitrophenyl)acetamide (): Methoxy groups enhance solubility in organic solvents compared to nitro-substituted analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.